2-Fluoro-4-isobutoxy-benzonitrile 2-Fluoro-4-isobutoxy-benzonitrile
Brand Name: Vulcanchem
CAS No.: 1394068-69-9
VCID: VC2718971
InChI: InChI=1S/C11H12FNO/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-5,8H,7H2,1-2H3
SMILES: CC(C)COC1=CC(=C(C=C1)C#N)F
Molecular Formula: C11H12FNO
Molecular Weight: 193.22 g/mol

2-Fluoro-4-isobutoxy-benzonitrile

CAS No.: 1394068-69-9

Cat. No.: VC2718971

Molecular Formula: C11H12FNO

Molecular Weight: 193.22 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-isobutoxy-benzonitrile - 1394068-69-9

Specification

CAS No. 1394068-69-9
Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
IUPAC Name 2-fluoro-4-(2-methylpropoxy)benzonitrile
Standard InChI InChI=1S/C11H12FNO/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-5,8H,7H2,1-2H3
Standard InChI Key VSDJIFXYRQLGJY-UHFFFAOYSA-N
SMILES CC(C)COC1=CC(=C(C=C1)C#N)F
Canonical SMILES CC(C)COC1=CC(=C(C=C1)C#N)F

Introduction

2-Fluoro-4-isobutoxy-benzonitrile is an organic compound characterized by its molecular formula C11_{11}H12_{12}FNO. It features a benzene ring with a fluoro group at the second position, an isobutoxy group at the fourth position, and a nitrile group. This unique arrangement of functional groups contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Methods

2-Fluoro-4-isobutoxy-benzonitrile can be synthesized through several methods:

  • Displacement Reaction: Reacting 2,4-difluorobenzonitrile with sodium isobutoxide in a suitable solvent like dimethylformamide (DMF) yields the target compound.

  • Alkylation Method: Starting with 4-Fluoro-2-hydroxybenzonitrile, alkylation of the hydroxyl group with isobutyl bromide or isobutyl chloride in the presence of a base such as potassium carbonate can generate the compound.

Chemical Reactions and Applications

The compound can undergo several types of chemical reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The fluorine atom allows for reactions with arylboronic acids or esters, enabling the introduction of diverse aryl substituents.

  • Nucleophilic Attack on the Nitrile Group: This can lead to the formation of amides, amidines, and other nitrogen-containing heterocycles.

2-Fluoro-4-isobutoxy-benzonitrile is primarily employed as a building block in organic synthesis, particularly in medicinal chemistry. Its potential applications include:

Application AreaDescription
Medicinal ChemistryPotential antimicrobial and anticancer properties due to its ability to interact with specific molecular targets.
Materials ScienceIts unique functional groups contribute to diverse chemical properties and reactivity.

Biological Activity and Potential Applications

Research into the biological activity of 2-Fluoro-4-isobutoxy-benzonitrile suggests potential antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets may influence various biological pathways, making it a candidate for further investigation in medicinal chemistry.

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